8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-2-16-11-12-22-20(13-16)24-21(15-25-22)23(17-7-4-3-5-8-17)26-27(24)18-9-6-10-19(14-18)28(29)30/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVHHEHKOAWINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and phenylhydrazine in the presence of a catalyst can lead to the formation of the desired compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and electrophilic reagents such as halogens or sulfonyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has demonstrated promising properties as:
- Antimicrobial Agent : Research indicates that compounds in the pyrazoloquinoline family exhibit antibacterial and antifungal activities. This compound's structure may enhance its efficacy against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Its mechanism may involve the inhibition of enzymes linked to cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Biological Studies
Researchers utilize 8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline to:
- Investigate Cellular Mechanisms : The compound serves as a tool for studying the effects on cellular pathways and molecular targets, helping elucidate mechanisms of action for related compounds.
- Screening for New Drug Candidates : It is used in high-throughput screening assays to identify new therapeutic agents with desirable biological activities.
Industrial Applications
The stability and reactivity of 8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline make it valuable in:
- Synthesis of Complex Molecules : It can be employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation or inflammation, leading to its anticancer or anti-inflammatory effects. The compound can also bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of microbial growth .
Comparison with Similar Compounds
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:
1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its biological activity and solubility.
8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: The methyl group may alter its reactivity and interaction with biological targets.
8-ethyl-1-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: The position of the nitro group can influence its electronic properties and biological activity.
The uniqueness of 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Biological Activity
8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline family, characterized by a complex heterocyclic structure. Its molecular formula is , indicating the presence of 24 carbon atoms, 18 hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The unique combination of an ethyl group and nitrophenyl substituent enhances its chemical reactivity and biological activity .
Synthesis
The synthesis of 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step synthetic routes that may include the following methodologies:
- Condensation reactions : Combining appropriate precursors to form the pyrazoloquinoline framework.
- Functional group modifications : Introduction of the nitrophenyl and ethyl groups through electrophilic substitution reactions.
- Purification techniques : Employing chromatography or recrystallization to obtain pure compounds.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit notable antioxidant and anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting their potential as anti-inflammatory agents .
Anticancer Activity
8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has demonstrated significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression, including COX-2 and inducible nitric oxide synthase (iNOS) .
Case Studies
Several studies have evaluated the biological activity of related compounds within the pyrazoloquinoline class:
- Anti-inflammatory Effects : A study investigated the anti-inflammatory activities of several pyrazolo[4,3-c]quinoline derivatives, revealing that some compounds exhibited inhibition comparable to established anti-inflammatory drugs .
- Anticancer Efficacy : In a comparative analysis, derivatives were tested against different cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, certain analogs showed IC50 values in the low micromolar range against breast cancer cells .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Compounds showed significant scavenging activity against free radicals. |
| Anti-inflammatory | Effective inhibition of NO production in LPS-stimulated macrophages. |
| Anticancer | Significant antiproliferative effects across various cancer cell lines with low IC50 values. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted phenylhydrazines with quinoline precursors (e.g., ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) to form intermediates.
- Step 2 : Cyclization using catalysts like Pd(PPh₃)₄ under reflux conditions (e.g., toluene, 110°C) .
- Key considerations :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
- Yield optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. How can structural characterization of this compound be validated, and what analytical techniques are essential?
- Answer : A combination of spectroscopic and crystallographic methods is required:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at C8, nitrophenyl at N1) .
- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between quinoline and pyrazole rings, typically 5–10°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 426.32 for C₂₆H₂₀N₄O₂) .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Initial screening should focus on:
- Anti-inflammatory activity : Measure inhibition of NO production in LPS-induced RAW 264.7 macrophages (IC₅₀ ≤ 0.39 μM for related pyrazoloquinolines) .
- Anticancer potential : MTT assay against HeLa or MCF-7 cells (reference IC₅₀ values: 1–5 μM for fluorinated analogs) .
- Enzyme inhibition : Cyclooxygenase-2 (COX-2) selectivity assays using fluorescence polarization .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl vs. methoxy groups) influence biological activity, and what SAR trends are observed?
- Answer :
- Electron-withdrawing groups (NO₂) : Enhance COX-2 inhibition (e.g., 3-nitrophenyl increases binding affinity by 2-fold vs. methoxy) .
- Lipophilic substituents (ethyl) : Improve blood-brain barrier penetration (log P = 3.8 vs. 2.5 for methoxy analogs) .
- Data table :
| Substituent at C8 | IC₅₀ (COX-2, μM) | log P |
|---|---|---|
| Ethyl | 0.42 | 3.8 |
| Methoxy | 0.89 | 2.5 |
| Fluorine | 0.39 | 3.2 |
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
- Answer :
- Metabolic stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min in rodents suggests rapid clearance) .
- Formulation optimization : Nanoencapsulation (PLGA nanoparticles) improves bioavailability by 60% in murine models .
- Species-specific metabolism : Use humanized liver mice to bridge in vitro-in vivo gaps .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Answer :
- Molecular docking : AutoDock Vina predicts binding modes to COX-2 (ΔG ≤ -9.2 kcal/mol for nitro derivatives) .
- MD simulations : GROMACS evaluates stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- ADMET prediction : SwissADME prioritizes derivatives with optimal permeability (TPSA < 90 Ų) and low hepatotoxicity .
Q. What experimental controls are critical when studying off-target effects in kinase inhibition assays?
- Answer :
- Positive controls : Staurosporine (pan-kinase inhibitor) and selective inhibitors (e.g., Imatinib for Abl kinase).
- Counter-screens : Test against unrelated kinases (e.g., PKA, PKC) to confirm specificity .
- Cellular context : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate pathway effects .
Methodological Notes
- Synthesis scalability : Transition from batch to flow chemistry reduces Pd catalyst loading by 70% .
- Data reproducibility : Strict adherence to NIH guidelines for assay protocols minimizes inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
